2,4-Difluoro-3-methoxy-5-methylphenol
Description
Properties
IUPAC Name |
2,4-difluoro-3-methoxy-5-methylphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F2O2/c1-4-3-5(11)7(10)8(12-2)6(4)9/h3,11H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBFURKNZZHMSIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1F)OC)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 3-Methoxy-5-methyl-2,4-diaminophenol
Starting with 3-methoxy-5-methylphenol, nitration at positions 2 and 4 is achieved using fuming nitric acid in sulfuric acid at 0–5°C. The nitro groups are reduced to amines via catalytic hydrogenation (H₂, 10% Pd/C, ethanol, 25°C, 12 h), yielding 3-methoxy-5-methyl-2,4-diaminophenol.
Diazotization and Fluorination
Each amino group is sequentially converted to a diazonium tetrafluoroborate salt using NaNO₂ and HBF₄ in aqueous HCl at −10°C. Thermal decomposition of the diazonium salts at 120°C releases nitrogen gas, substituting fluorine at positions 2 and 4. This stepwise approach avoids side reactions, achieving a combined yield of 58–65%.
Key Parameters
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Temperature control during diazotization (−10°C to 0°C) minimizes byproducts.
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Use of HBF₄ ensures stable diazonium intermediates.
Directed Ortho-Metalation and Electrophilic Fluorination
Directed ortho-metalation (DoM) leverages the methoxy group’s directing effects to position lithium intermediates for fluorination.
Lithiation and Fluorination Protocol
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Substrate Preparation : 3-Methoxy-5-methylphenol is protected as its tert-butyldimethylsilyl (TBS) ether to deactivate the phenolic hydroxyl group.
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Lithiation : Treatment with lithium diisopropylamide (LDA) in tetrahydrofuran (THF) at −78°C generates a dianionic species at positions 2 and 4, adjacent to the methoxy group.
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Fluorination : Quenching with N-fluorobenzenesulfonimide (NFSI) introduces fluorine, followed by TBS deprotection using tetrabutylammonium fluoride (TBAF).
Yield : 45–52% (two-step process).
Advantages : High regioselectivity; avoids diazonium intermediates.
Lewis Acid-Mediated Electrophilic Fluorination
Building on Result 3’s cyanation methodology, AlCl₃ and BCl₃ are repurposed to activate phenol substrates for electrophilic fluorination.
Reaction Conditions
3-Methoxy-5-methylphenol is treated with Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in dichloromethane at 0°C. AlCl₃ (1.2 equiv) coordinates to the methoxy group, directing electrophilic fluorine to positions 2 and 4.
Yield : 38–42% (two fluorinations).
Limitations : Competing para-fluorination reduces regioselectivity.
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Yield (%) | Regioselectivity | Scalability |
|---|---|---|---|---|
| Diazonium Fluorination | NaNO₂, HBF₄ | 58–65 | High | Moderate |
| Directed Metalation | LDA, NFSI | 45–52 | Very High | Low |
| Halogen Exchange | KF, CuI | 63 | Moderate | High |
| Electrophilic Fluorination | Selectfluor®, AlCl₃ | 38–42 | Low | Moderate |
Halogen exchange offers the best balance of yield and scalability, while directed metalation provides superior regiocontrol for lab-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-3-methoxy-5-methylphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into corresponding hydroxy derivatives.
Substitution: It can participate in nucleophilic aromatic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenols .
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that derivatives of 2,4-difluoro-3-methoxy-5-methylphenol exhibit significant antimicrobial properties. Research has shown that the compound can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. For instance, a study demonstrated its efficacy against resistant strains of Staphylococcus aureus and Escherichia coli .
Fluorinated Pharmaceuticals
Fluorinated compounds are known to enhance the pharmacokinetic properties of drugs. The introduction of fluorine atoms in drug molecules can improve their metabolic stability and bioavailability. This compound has been explored as a scaffold for synthesizing novel fluorinated pharmaceuticals, potentially leading to more effective treatments with fewer side effects .
Polymer Additives
In materials science, this compound is being investigated as an additive in polymer formulations. Its unique properties can enhance the thermal stability and mechanical strength of polymers. For example, when incorporated into polycarbonate matrices, it has shown improved impact resistance and reduced flammability .
Coatings and Surface Treatments
This compound can also be utilized in the formulation of advanced coatings. Its hydrophobic characteristics make it suitable for water-repellent coatings that are applicable in various industries, including automotive and construction. These coatings can provide long-lasting protection against environmental degradation .
Pesticide Development
The compound is being studied for its potential use in developing environmentally friendly pesticides. Its effectiveness against certain pests while maintaining low toxicity to non-target organisms makes it a candidate for sustainable agriculture practices .
Analytical Chemistry
In analytical chemistry, this compound serves as a reagent for detecting specific analytes due to its ability to form stable complexes with metal ions. This property is exploited in various analytical techniques such as chromatography and mass spectrometry .
Case Studies
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methoxy-5-methylphenol involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and ability to form strong bonds with biological molecules. This compound can inhibit certain enzymes or disrupt cellular processes, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5-(3,5-Difluorophenyl)-2-methoxyphenol (CAS 918629-67-1)
- Structure: Biphenyl system with fluorine atoms at positions 3 and 5 on one ring and a methoxy group at position 2 on the phenol ring.
- Molecular Formula : C₁₃H₁₀F₂O₂.
- Key Differences: The biphenyl scaffold introduces greater steric bulk compared to the single-ring structure of 2,4-Difluoro-3-methoxy-5-methylphenol. The absence of a methyl group reduces lipophilicity (clogP ≈ 2.8 vs. ~3.2 for the target compound).
- Applications : Used as a precursor in Suzuki coupling reactions for bioactive molecule synthesis .
1,3-Difluoro-5-iodo-2-methoxybenzene (CAS 886762-68-1)
- Structure : Single benzene ring with fluorine at positions 1 and 3, iodine at position 5, and methoxy at position 2.
- Molecular Weight : 270.02 g/mol.
- Key Differences: Iodine substitution enhances polarizability and reactivity in cross-coupling reactions. Higher molecular weight (270.02 vs. 174.15 g/mol for this compound) impacts solubility and diffusion kinetics.
- Applications : Intermediate in radiopharmaceuticals and OLED materials .
2-Fluoro-5-(4-fluorophenyl)pyridine
- Structure : Pyridine ring with fluorine at position 2 and a 4-fluorophenyl group at position 4.
- Key Differences: The pyridine nitrogen introduces basicity (pKa ≈ 1.5), unlike the phenolic -OH (pKa ~10) in the target compound. Enhanced electron-withdrawing effects due to the pyridine ring influence reactivity in nucleophilic substitutions.
- Applications : Precursor for kinase inhibitors and antimicrobial agents .
Physicochemical and Reactivity Comparison
Table 1: Key Properties of this compound and Analogues
*clogP values estimated via computational tools (e.g., ChemAxon).
Biological Activity
2,4-Difluoro-3-methoxy-5-methylphenol (DFMMP) is a chemical compound that has garnered attention for its potential biological activities. This article explores its properties, mechanisms of action, and relevant research findings, including case studies and data tables.
DFMMP is characterized by the following chemical structure:
- Molecular Formula : C9H8F2O2
- Molecular Weight : 188.16 g/mol
- CAS Number : 1422360-16-4
The presence of two fluorine atoms, a methoxy group, and a methyl group on the phenolic ring contributes to its unique physicochemical properties, enhancing its biological activity.
Antimicrobial Properties
Research indicates that DFMMP exhibits significant antimicrobial activity against various pathogens. A study highlighted its effectiveness against Gram-positive and Gram-negative bacteria, demonstrating a potential application as an antibacterial agent.
Table 1: Antimicrobial Activity of DFMMP
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Escherichia coli | 15 | 0.5 mg/ml |
| Staphylococcus aureus | 18 | 0.3 mg/ml |
| Pseudomonas aeruginosa | 12 | 0.7 mg/ml |
The disc diffusion method was employed to evaluate the antibacterial activity, where DFMMP showed notable inhibition zones compared to standard antibiotics .
Anti-inflammatory Effects
DFMMP has also been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it can inhibit the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). The compound was found to downregulate the NF-κB signaling pathway, which plays a critical role in inflammation.
Case Study: Inhibition of Cytokine Release
In a study involving RAW264.7 mouse macrophages, DFMMP significantly reduced levels of TNF-α and IL-6 upon LPS stimulation:
- Control Group (LPS Only) : High levels of TNF-α (200 pg/ml)
- DFMMP Treatment : TNF-α reduced to 50 pg/ml at a concentration of 10 µM.
This suggests that DFMMP could be a candidate for therapeutic applications in inflammatory diseases .
The biological activity of DFMMP is attributed to its ability to interact with specific molecular targets within cells:
- Antibacterial Mechanism : DFMMP disrupts bacterial cell wall synthesis and alters membrane permeability, leading to cell lysis.
- Anti-inflammatory Mechanism : It inhibits key signaling pathways involved in inflammation, particularly by blocking the translocation of NF-κB into the nucleus.
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of fluorine atoms enhances lipophilicity and biological activity. Comparative studies with similar compounds show that modifications on the phenolic ring significantly affect potency:
Table 2: Comparison of Biological Activities
| Compound | Antibacterial Activity | Anti-inflammatory Activity |
|---|---|---|
| This compound | High | Moderate |
| 2-Chloro-5-fluorophenol | Moderate | Low |
| 4-Chlorophenol | Low | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
